molecular formula C14H14N4OS B11178170 N-(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(thiophen-2-yl)acetamide

N-(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(thiophen-2-yl)acetamide

Cat. No.: B11178170
M. Wt: 286.35 g/mol
InChI Key: CUNWBXRSUIRMBY-UHFFFAOYSA-N
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Description

N-(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(thiophen-2-yl)acetamide is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core substituted with dimethyl groups and a thiophene ring attached to an acetamide moiety

Preparation Methods

The synthesis of N-(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of dimethyl groups and the thiophene ring. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and thiophene-based compounds. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Chemical Reactions Analysis

N-(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(thiophen-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form larger, more complex molecules.

Scientific Research Applications

N-(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(thiophen-2-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit properties such as anti-inflammatory, anti-cancer, or antimicrobial effects.

    Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its electronic properties.

    Biological Research: The compound is used in biological assays to study its effects on various biological pathways and targets, providing insights into its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of N-(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(thiophen-2-yl)acetamide can be compared with other similar compounds, such as:

    Pyrazolopyridine Derivatives: These compounds share the pyrazolopyridine core but differ in their substituents, leading to variations in their chemical and biological properties.

    Thiophene-based Compounds: Compounds with thiophene rings exhibit similar electronic properties and can be used in similar applications, such as organic electronics.

    Acetamide Derivatives: These compounds contain the acetamide moiety and may have similar biological activities, depending on their overall structure.

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H14N4OS

Molecular Weight

286.35 g/mol

IUPAC Name

N-(1,6-dimethylpyrazolo[3,4-b]pyridin-3-yl)-2-thiophen-2-ylacetamide

InChI

InChI=1S/C14H14N4OS/c1-9-5-6-11-13(17-18(2)14(11)15-9)16-12(19)8-10-4-3-7-20-10/h3-7H,8H2,1-2H3,(H,16,17,19)

InChI Key

CUNWBXRSUIRMBY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C(=NN2C)NC(=O)CC3=CC=CS3

Origin of Product

United States

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